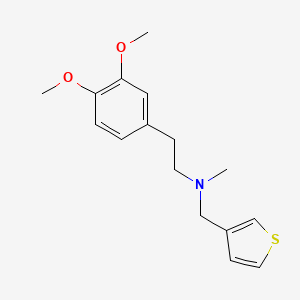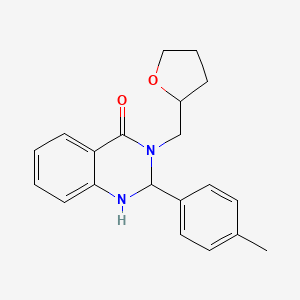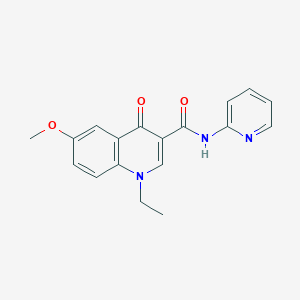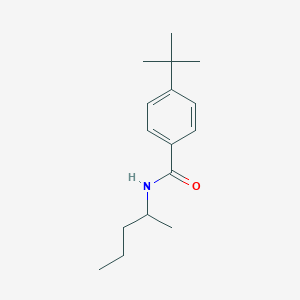
2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine, also known as TMA-2, is a synthetic psychedelic drug that belongs to the amphetamine family. It was first synthesized by Alexander Shulgin in the 1970s and has since been studied for its potential therapeutic applications in the field of neuroscience.
Mecanismo De Acción
2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine acts as a partial agonist at the serotonin 2A receptor, which is responsible for the hallucinogenic effects of the drug. It also acts as a dopamine and norepinephrine reuptake inhibitor, which may contribute to its mood-enhancing effects. This compound has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature, which may contribute to its stimulant effects. This compound has also been shown to increase the release of neurotransmitters, such as dopamine and serotonin, which may contribute to its mood-enhancing effects. This compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine has several advantages as a research tool. It has a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. However, this compound has several limitations as a research tool. It is a synthetic drug that requires specialized equipment and expertise to synthesize. This compound is also a controlled substance, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine. One area of research is the development of new synthetic analogs of this compound with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the neuroprotective effects of this compound in animal models of neurodegenerative diseases. Additionally, there is a need for further research on the safety and efficacy of this compound in humans, as well as its potential therapeutic applications in the field of neuroscience.
Conclusion
In conclusion, this compound is a synthetic psychedelic drug that has been studied for its potential therapeutic applications in the field of neuroscience. It has a high affinity for the serotonin 2A receptor and has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. This compound has several advantages as a research tool, but also has several limitations. There are several future directions for research on this compound, including the development of new synthetic analogs and further investigation of its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine involves several steps, including the condensation of 3,4-dimethoxyphenylacetone with thienylmethylamine to form the intermediate 2-(3,4-dimethoxyphenyl)-N-(3-thienylmethyl)propan-2-amine. This intermediate is then methylated with methyl iodide to produce this compound. The synthesis of this compound is a complex process that requires a high level of expertise and specialized equipment.
Aplicaciones Científicas De Investigación
2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine has been studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-methyl-N-(thiophen-3-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c1-17(11-14-7-9-20-12-14)8-6-13-4-5-15(18-2)16(10-13)19-3/h4-5,7,9-10,12H,6,8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOBCUCCJQKXBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4982504.png)


![N-[2-(4-chloro-2-methylphenoxy)ethyl]-2,2-diphenylacetamide](/img/structure/B4982524.png)





![{2-[2-(2-bromophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B4982586.png)
![1-(3,4-dichlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4982589.png)

